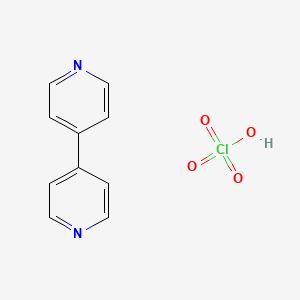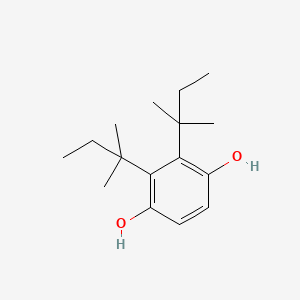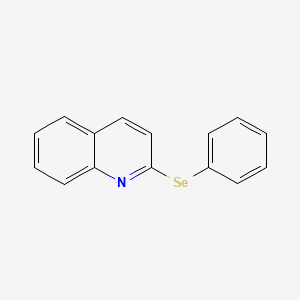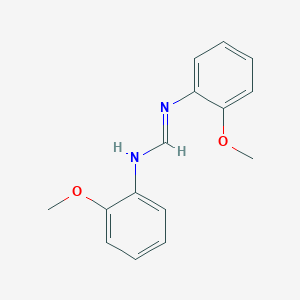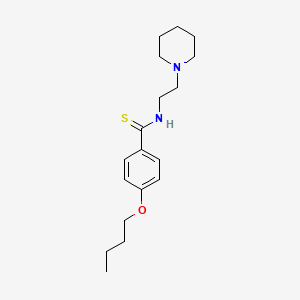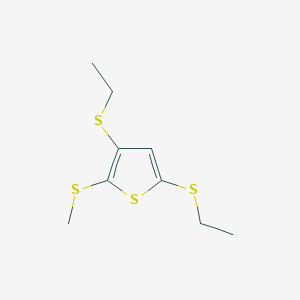
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is an organosulfur compound featuring a thiophene ring substituted with ethylsulfanyl and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene typically involves the introduction of ethylsulfanyl and methylsulfanyl groups onto a thiophene ring. One common method is the nucleophilic substitution reaction where thiophene is treated with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups, potentially forming simpler thiophene derivatives.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives with fewer sulfur atoms.
Substitution: Thiophene derivatives with new functional groups replacing the ethylsulfanyl and methylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique electronic or optical properties, such as conductive polymers or organic semiconductors.
Wirkmechanismus
The mechanism by which 3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the ethylsulfanyl and methylsulfanyl groups can form interactions with metal ions or other biomolecules, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiophene: Features trifluoromethyl groups instead of ethylsulfanyl and methylsulfanyl groups.
3,5-Bis(methylsulfanyl)isothiazole: Contains a similar thiophene ring with methylsulfanyl groups but lacks the ethylsulfanyl substitution.
Uniqueness
3,5-Bis(ethylsulfanyl)-2-(methylsulfanyl)thiophene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and physical properties. The combination of these groups can enhance the compound’s solubility, stability, and potential interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66820-67-5 |
|---|---|
Molekularformel |
C9H14S4 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
3,5-bis(ethylsulfanyl)-2-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14S4/c1-4-11-7-6-8(12-5-2)13-9(7)10-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
LSUMFNFONCTRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC(=C(S1)SC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





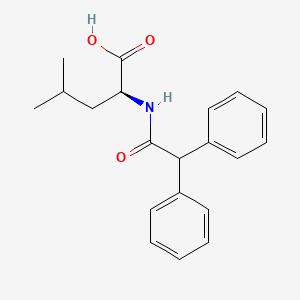
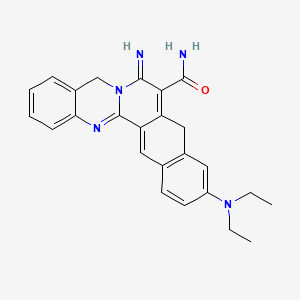

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
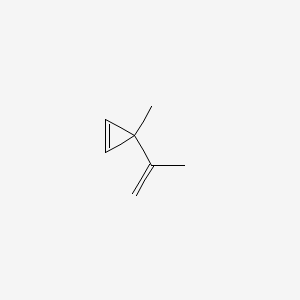
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
